molecular formula C20H12BrCl2N3 B11557381 N-[(E)-(4-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine

N-[(E)-(4-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11557381
M. Wt: 445.1 g/mol
InChI Key: KHJGHRNLYRYWAU-WYMPLXKRSA-N
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Description

(E)-1-(4-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is a complex organic compound that features a bromophenyl group and a dichlorophenyl group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, dichlorobenzene, and various catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

(E)-1-(4-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-BROMOPHENYL)-N-[2-(2,4-DICHLOROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is unique due to its combination of bromophenyl and dichlorophenyl groups attached to an imidazo[1,2-a]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C20H12BrCl2N3

Molecular Weight

445.1 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine

InChI

InChI=1S/C20H12BrCl2N3/c21-14-6-4-13(5-7-14)12-24-20-19(16-9-8-15(22)11-17(16)23)25-18-3-1-2-10-26(18)20/h1-12H/b24-12+

InChI Key

KHJGHRNLYRYWAU-WYMPLXKRSA-N

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)/N=C/C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N=CC3=CC=C(C=C3)Br)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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